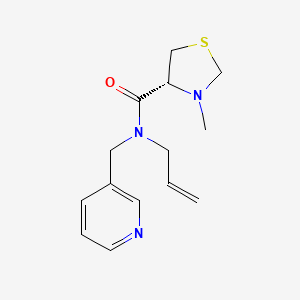![molecular formula C13H16N2O3S B5495710 3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, commonly known as DTCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTCC is a member of the thiazole family of compounds and is known for its unique structure and properties. In
Mecanismo De Acción
The mechanism of action of DTCC is not fully understood, but it is believed to work by inhibiting the growth and replication of microorganisms and cancer cells. DTCC is thought to interfere with the synthesis of DNA and RNA, which are essential for cell growth and division. DTCC may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DTCC has been found to have several biochemical and physiological effects. In addition to its antimicrobial and antifungal activity, DTCC has been shown to have anti-inflammatory and antioxidant properties. DTCC has also been found to modulate the immune response, potentially making it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTCC has several advantages for use in lab experiments, including its potent antimicrobial and antifungal activity, as well as its potential applications in the treatment of cancer. However, DTCC is a complex compound that requires careful attention to detail in its synthesis and handling. Additionally, DTCC may have toxic effects at high concentrations, making it necessary to use caution when working with this compound.
Direcciones Futuras
There are several future directions for research involving DTCC. One area of research is in the development of new synthetic methods for DTCC, which could lead to more efficient and cost-effective production of this compound. Another area of research is in the development of new applications for DTCC, such as in the treatment of autoimmune diseases or as a potential drug candidate for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of DTCC and to identify any potential side effects or toxicities associated with its use.
Conclusion:
In conclusion, DTCC is a complex and unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DTCC is a complex process that requires careful attention to detail, and its scientific research application has been focused on its antimicrobial and antifungal activity, as well as its potential applications in the treatment of cancer. DTCC has several advantages for use in lab experiments, but caution must be taken due to its potential toxic effects. Finally, there are several future directions for research involving DTCC, including the development of new synthetic methods and the identification of new applications for this compound.
Métodos De Síntesis
The synthesis of DTCC involves several steps, starting with the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-methylthiazole-5-carboxylic acid. This compound is then subjected to a series of reactions involving cyclization and condensation to form the final product, DTCC. The synthesis of DTCC is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
DTCC has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant areas of research is in the field of medicine, where DTCC has been found to exhibit potent antimicrobial and antifungal activity. DTCC has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3,4-dimethyl-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-7-5-9(10(12(17)18)6-8(7)2)11(16)15-13-14-3-4-19-13/h3-4,9-10H,5-6H2,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZNFOVUNRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=NC=CS2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine](/img/structure/B5495638.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5495646.png)
![2-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5495657.png)
![3-[(4-fluorobenzyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5495665.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5495676.png)

![N-(3-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5495694.png)
methanol](/img/structure/B5495700.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5495707.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)

![8-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5495730.png)